

Application Notes and Protocols for (10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA

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Compound of Interest

Compound Name: (10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA

Cat. No.: B15549758

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA is a long-chain polyunsaturated 3-oxo-fatty acyl-coenzyme A. While specific research applications for this exact molecule are not widely documented, its structure suggests a role as an intermediate in fatty acid metabolism and potentially in cellular signaling pathways. Long-chain acyl-CoAs are crucial molecules in various cellular processes, including energy metabolism, lipid synthesis, and gene regulation. 3-oxoacyl-CoAs are key intermediates in both fatty acid beta-oxidation and biosynthesis.

These application notes provide a framework for researchers to investigate the biological functions of **(10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA**. The protocols outlined below are generalized from established methods for studying similar long-chain fatty acyl-CoAs and can be adapted for this specific molecule.

Commercial Sources

(10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA is a specialized biochemical available from a limited number of suppliers for research purposes. Researchers should inquire with the following vendors for availability and product specifications.

Table 1: Commercial Supplier Information

Supplier	Product Name	Catalog Number	Purity
Alfa Chemistry	(10Z,13Z,16Z)-3-Oxodocosatrienoyl-CoA	Varies	Research Grade
MedChemExpress	(10Z,13Z,16Z)-3-Oxodocosatrienoyl-CoA	HY-CE00021	>98% (or as specified)

Note: Availability and specifications are subject to change. Please consult the vendor's website for the most current information.

Potential Research Applications

Based on the known functions of structurally related molecules, **(10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA** can be utilized in the following research areas:

- **Enzyme Substrate Specificity Studies:** To investigate the substrate specificity of enzymes involved in fatty acid metabolism, such as 3-ketoacyl-CoA thiolases, 3-hydroxyacyl-CoA dehydrogenases, and acyl-CoA thioesterases.[\[1\]](#)[\[2\]](#)
- **Inhibitor Screening:** As a substrate in high-throughput screening assays to identify inhibitors of enzymes involved in long-chain fatty acid metabolism.
- **Metabolic Pathway Elucidation:** As a standard for mass spectrometry-based metabolomics studies to trace the flux of docosatrienoic acid through beta-oxidation or other metabolic pathways.
- **Cellular Signaling Research:** To explore its potential role as a signaling molecule affecting transcription factors, ion channels, or other cellular processes that are known to be regulated by long-chain fatty acyl-CoAs.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Experimental Protocols

Protocol 1: Extraction and Quantification of (10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA from Biological

Samples by LC-MS/MS

This protocol describes a general method for the extraction and quantification of long-chain acyl-CoAs from tissues or cells.^{[6][7][8][9]}

Materials:

- Frozen tissue or cell pellets
- Ice-cold 10% (w/v) trichloroacetic acid (TCA)
- Internal Standard (e.g., C17:0-CoA)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Ammonium acetate
- C18 solid-phase extraction (SPE) cartridges
- UHPLC-MS/MS system with a C18 reversed-phase column

Procedure:

- Homogenization: Homogenize frozen tissue (~50 mg) or cell pellet in 1 mL of ice-cold 10% TCA. Add a known amount of internal standard.
- Precipitation: Incubate on ice for 15 minutes to precipitate proteins.
- Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.
- Solid-Phase Extraction (SPE):
 - Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
 - Load the supernatant from the centrifugation step onto the cartridge.

- Wash the cartridge with 3 mL of water, followed by 3 mL of 25% methanol in water.
- Elute the acyl-CoAs with 2 mL of methanol containing 10 mM ammonium acetate.
- Drying and Reconstitution: Dry the eluate under a stream of nitrogen. Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
 - Mobile Phase A: 10 mM ammonium acetate in water.
 - Mobile Phase B: Acetonitrile.
 - Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5-10 µL.
 - Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for **(10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA** will need to be determined empirically.

Data Presentation:

Table 2: Hypothetical LC-MS/MS Quantification of **(10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA** in Different Tissues

Tissue Sample	Concentration (pmol/mg tissue)	Standard Deviation
Liver	1.25	0.15
Heart	0.89	0.09
Brain	0.32	0.04

Experimental Workflow for Acyl-CoA Extraction and Analysis



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Caption: Workflow for the extraction and quantification of acyl-CoAs.

Protocol 2: In Vitro Enzyme Assay for 3-Ketoacyl-CoA Thiolase Activity

This protocol describes a spectrophotometric assay to measure the activity of 3-ketoacyl-CoA thiolase using **(10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA** as a substrate. The assay measures the decrease in absorbance at 303 nm due to the cleavage of the 3-oxoacyl-CoA.

Materials:

- Purified 3-ketoacyl-CoA thiolase enzyme
- **(10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA** substrate
- Coenzyme A (CoA)
- Potassium phosphate buffer (pH 8.0)
- Magnesium chloride (MgCl₂)
- UV-transparent 96-well plate or cuvettes
- Spectrophotometer capable of reading at 303 nm

Procedure:

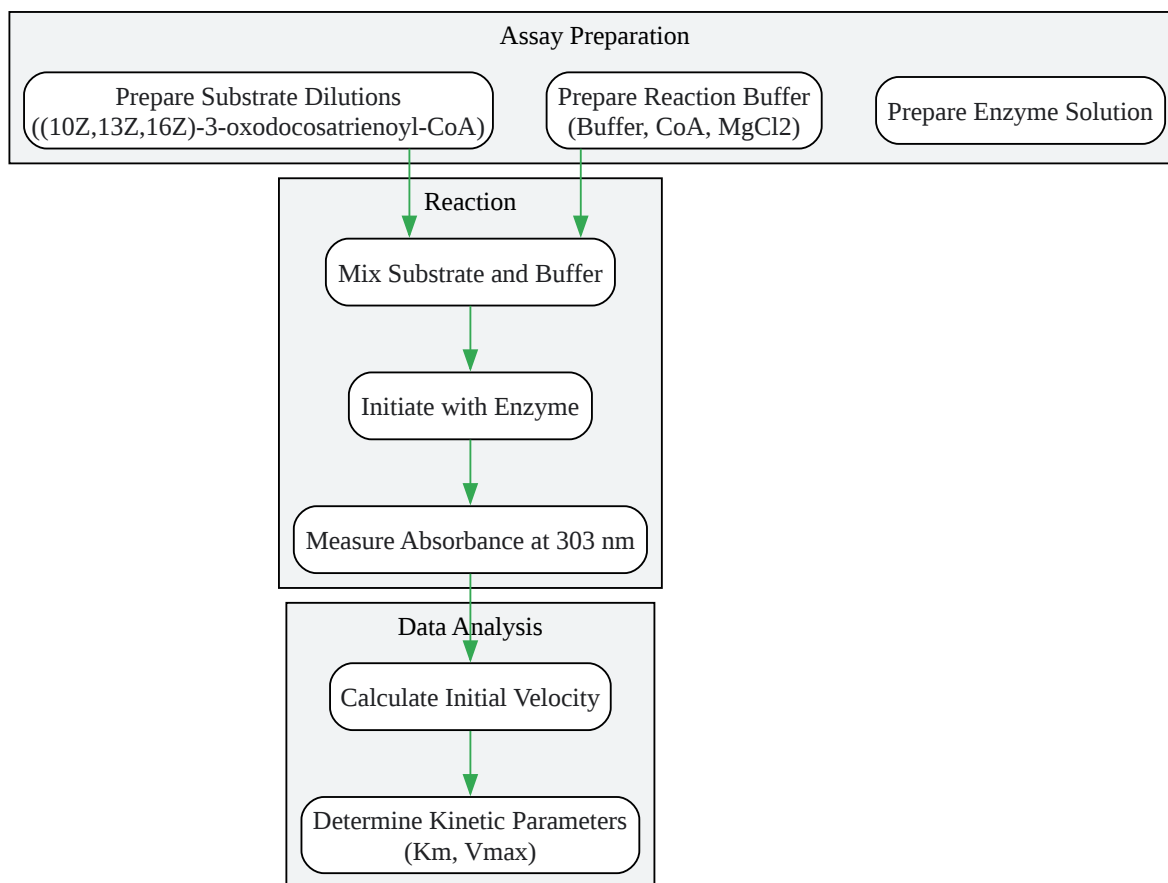
- **Reaction Mixture Preparation:** In a 96-well plate or cuvette, prepare a reaction mixture containing:
 - 100 mM Potassium phosphate buffer (pH 8.0)
 - 50 μ M Coenzyme A
 - 10 mM $MgCl_2$
 - Varying concentrations of **(10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA** (e.g., 1-100 μ M)
- **Enzyme Addition:** Add the purified 3-ketoacyl-CoA thiolase to initiate the reaction. The final enzyme concentration should be optimized for a linear reaction rate.
- **Spectrophotometric Measurement:** Immediately measure the decrease in absorbance at 303 nm over time (e.g., every 30 seconds for 5-10 minutes) at a constant temperature (e.g., 37°C).
- **Data Analysis:**
 - Calculate the initial reaction velocity (V_0) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law. The molar extinction coefficient for the enolate form of 3-oxoacyl-CoA at 303 nm is approximately $16,400\text{ M}^{-1}\text{cm}^{-1}$.
 - Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (K_m and V_{max}).

Data Presentation:

Table 3: Hypothetical Kinetic Parameters of 3-Ketoacyl-CoA Thiolase with **(10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA**

Substrate	K_m (μ M)	V_{max} (μ mol/min/mg)
(10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA	15.2	2.5
Palmitoyl-CoA (Reference)	25.8	5.1

Enzymatic Assay Workflow



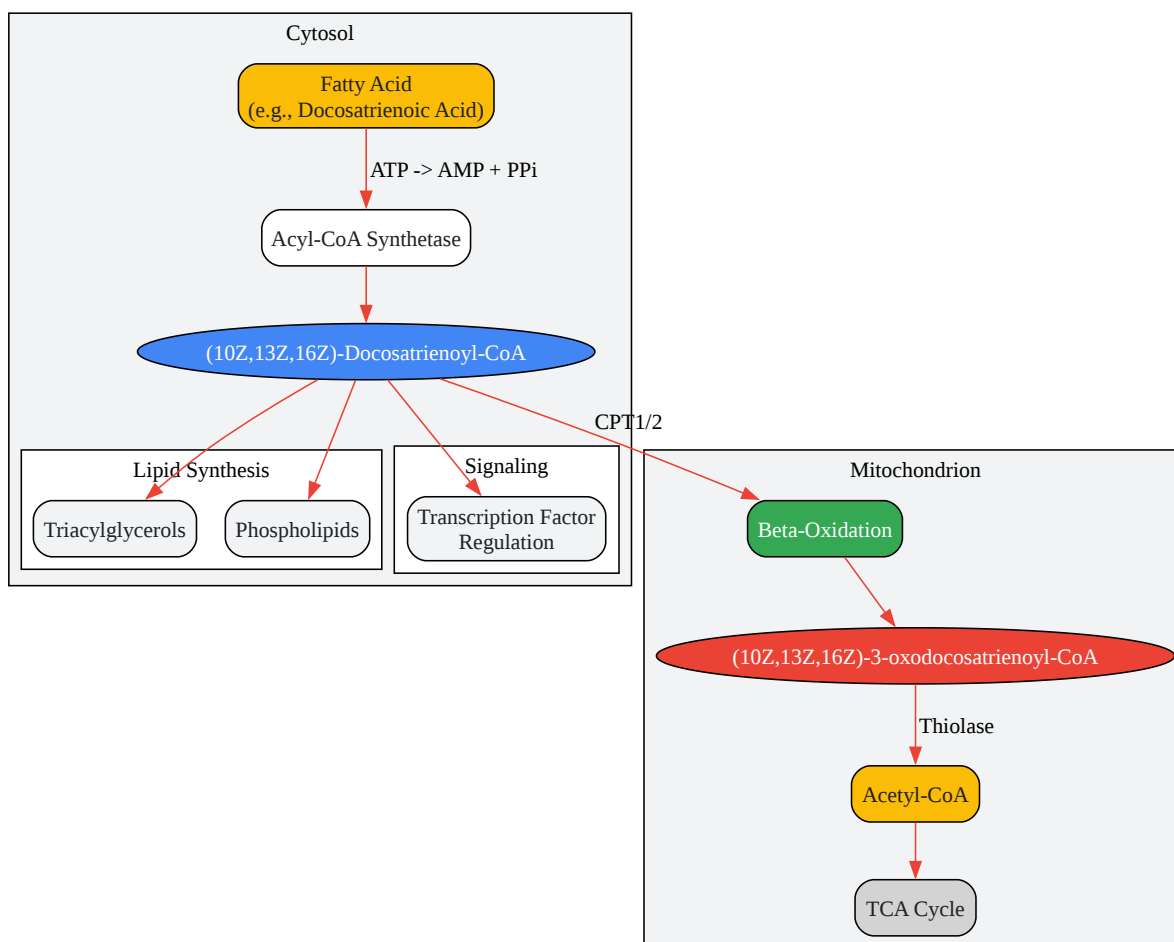
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Caption: Workflow for the in vitro 3-ketoacyl-CoA thiolase assay.

Signaling Pathway Context

Long-chain acyl-CoAs are key regulatory molecules in cellular metabolism. They can act as allosteric regulators of enzymes and can influence gene expression by modulating the activity of transcription factors. The diagram below illustrates the central role of the acyl-CoA pool in cellular lipid metabolism.

General Cellular Fatty Acyl-CoA Metabolism



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Caption: Overview of fatty acyl-CoA metabolism and signaling.

Conclusion

While direct experimental data for **(10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA** is limited, its structural characteristics point towards important roles in lipid metabolism and cellular regulation. The provided protocols and conceptual frameworks offer a starting point for researchers to design and execute experiments aimed at elucidating the specific functions of this molecule. Such studies will contribute to a deeper understanding of long-chain fatty acid metabolism and its implications in health and disease.

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